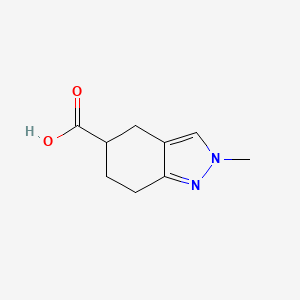

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (CAS: 52834-38-5) is a bicyclic heterocyclic compound featuring a partially saturated indazole core with a methyl substituent at position 2 and a carboxylic acid group at position 3. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional versatility.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

DOCNLRCKXGWTOI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2CC(CCC2=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Cyclohexanone Derivatives

- The prevalent method involves refluxing cyclohexanone derivatives with hydrazines, such as phenylhydrazine or methylhydrazine, in alcoholic solvents at approximately 80°C for 4 to 6 hours. This reaction forms the tetrahydroindazole ring by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by ring closure and dehydration steps.

- For 2-methyl substitution, methylhydrazine or methyl-substituted hydrazine derivatives are used to ensure the methyl group is incorporated at the 2-position of the indazole ring during cyclization.

Microwave-Assisted Green Synthesis

- A more recent advancement in the synthesis is the use of microwave irradiation to accelerate the cyclocondensation reaction. This method, described as a "green method," involves microwave heating at 200 W power for about 25 minutes at 65°C, significantly reducing reaction time compared to conventional reflux.

- This approach also improves yields and reduces solvent usage, aligning with sustainable chemistry principles.

Specific Synthetic Routes to this compound

Starting Materials and Key Intermediates

- The synthesis starts from 2-(hydroxymethylene)cyclohexanone-4-carboxylate or similar cyclohexanone derivatives bearing a carboxylate group at the 4-position, which upon cyclization, leads to the carboxylic acid functionality at the 5-position of the indazole ring.

- Methylhydrazine or substituted hydrazines are employed to introduce the 2-methyl group on the indazole nitrogen.

Condensation and Cyclization

- The condensation between methylhydrazine and the cyclohexanone derivative proceeds via nucleophilic addition to form hydrazones, which then undergo intramolecular cyclization to form the tetrahydroindazole ring system.

- The reaction conditions involve reflux in ethanol or methanol for several hours, followed by acid or base workup to isolate the carboxylic acid derivative.

Functional Group Transformations and Purification

- Post-cyclization, the ester group (if present) is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques to obtain the pure compound as a powder.

Alternative Synthetic Approaches

Organophosphorus-Mediated Reductive Cyclization

- Nazaré et al. reported an organophosphorus-mediated reductive cyclization method for 2H-indazole synthesis, which can be adapted for tetrahydroindazole derivatives. This involves reductive cyclization of substituted hydrazones prepared from 2-nitrobenzaldehyde and hydrazine derivatives, followed by N-N bond formation under mild conditions.

- This method offers good functional group tolerance and satisfactory yields and can be considered for synthesizing 2-methyl-substituted tetrahydroindazole carboxylic acids by choosing appropriate hydrazone precursors.

Palladium-Catalyzed Intramolecular C-H Amination

- Another advanced method for 1H-indazole synthesis involves palladium-catalyzed intramolecular C-H amination of aminohydrazones. While primarily reported for 1H-indazoles, adaptations for 2H-indazole derivatives may be possible, offering regioselective synthesis routes.

Summary of Preparation Methods and Yields

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Classical reflux cyclocondensation | Methylhydrazine + cyclohexanone derivative | Reflux in ethanol, 4–6 hours at 80°C | Simple, well-established | 60–75 |

| Microwave-assisted cyclocondensation | Methylhydrazine + cyclohexanone derivative | Microwave, 200 W, 25 min at 65°C | Faster, greener, improved yield | 70–85 |

| Organophosphorus-mediated reductive cyclization | Substituted hydrazones + organophosphorus reagent | Mild conditions, one-pot | Good functional group tolerance | 65–80 |

| Palladium-catalyzed intramolecular C-H amination | Aminohydrazones + Pd catalyst | Ligand-free, intramolecular | Regioselective, catalytic efficiency | Variable |

Analytical Characterization

- The synthesized this compound is characterized by melting point determination, proton nuclear magnetic resonance (1H NMR) spectroscopy, elemental analysis, and mass spectrometry to confirm structure and purity.

- Typical 1H NMR signals include characteristic peaks for the methyl group at the 2-position, methylene protons of the tetrahydro ring, and the carboxylic acid proton.

- Elemental analysis confirms the molecular formula C9H12N2O2, consistent with the compound's structure.

This comprehensive overview integrates classical and modern synthetic methods for preparing this compound, highlighting reaction conditions, reagents, and yields. The microwave-assisted method stands out for efficiency and sustainability, while organophosphorus-mediated and palladium-catalyzed methods offer alternative routes with potential for structural diversification.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to analogs based on ring saturation , substituent positions , and functional groups . Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 1956331-97-7 | C₉H₁₂N₂O₂ | 180.20 | Methyl at position 3 instead of 2 |

| 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 842972-14-9 | C₉H₁₂N₂O₂ | 180.20 | Methyl at position 5; carboxylic acid at position 3 |

| 2,7-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 2870667-92-6 | C₁₀H₁₄N₂O₂ | 194.24 | Additional methyl at position 7 |

| 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | N/A | C₉H₁₂N₂O₂ | 180.20 | Methyl at position 1; different ring numbering |

| 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid | N/A | C₉H₁₁N₂O₂S | 212.27 | Benzodiazole core (N at positions 1 and 3) |

Notes:

Physicochemical Properties

- Boiling/Melting Points: Limited data are available for the target compound, but analogs like 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS 842972-14-9) lack reported boiling points, suggesting high thermal stability typical of polycyclic carboxylic acids .

- Solubility: The carboxylic acid group enhances water solubility compared to non-polar derivatives (e.g., ester or methylated versions). For instance, 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (Ref: 3D-HBA28700) is priced at €1,101.00/2500mg, indicating commercial availability for aqueous-phase reactions .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article summarizes its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in pharmacology.

- Chemical Formula : CHNO

- Molecular Weight : 180.21 g/mol

- CAS Number : 52834-60-3

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid

- Physical Appearance : White to off-white powder

Synthesis

The compound can be synthesized through various methods, including the condensation of phenylhydrazine with appropriate cyclohexanone derivatives. The synthesis process involves careful manipulation of reaction conditions to yield the desired product with high purity.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that 1-aryl derivatives showed higher activity compared to their 2-aryl counterparts in the carrageenan-induced edema test. The most active compound in this series had an ED50 value of 3.5 mg/kg, indicating potent anti-inflammatory effects .

Cytotoxic Activity

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In one study, hybrid compounds based on this scaffold showed promising results:

- IC50 Values :

Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced inflammation in rodents, it was observed that the administration of 2-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives led to a marked reduction in paw edema compared to control groups. The study highlighted the mechanism involving inhibition of pro-inflammatory cytokines.

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| 1-phenyl derivative | 3.5 | High |

| 2-methyl derivative | Not specified | Moderate |

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted on the cytotoxic effects of various indazole derivatives against HeLa and K562 cells. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Relative Activity |

|---|---|---|---|

| Compound 5 | HeLa | 0.16 | Highly Active |

| Compound 6 | HeLa | >0.16 | Less Active |

| Cisplatin | HeLa | Reference | Standard |

The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:

Q & A

Basic: What synthetic methodologies are established for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, and how are reaction conditions optimized?

Answer:

The compound is synthesized via condensation reactions between phenylhydrazine derivatives and cyclohexanone analogs. A common route involves cyclization under acidic or basic conditions to form the indazole core. For example, cyclohexanone derivatives with methyl substituents are reacted with phenylhydrazine, followed by oxidation to introduce the carboxylic acid moiety. Optimization includes:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control: Reactions are typically conducted at 80–100°C to balance yield and purity .

- Catalysts: Acidic catalysts (e.g., HCl) accelerate cyclization, while bases (e.g., NaOAc) improve regioselectivity .

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:

Structural validation employs:

- NMR spectroscopy: H and C NMR confirm the methyl group at position 2 and the tetrahydroindazole backbone. For instance, the methyl resonance appears at ~1.2–1.5 ppm .

- X-ray crystallography: Resolves stereochemistry, as demonstrated in related tetrahydroindazole derivatives (e.g., rac-5-acetyl-6-hydroxy-3,6-dimethyl-4-phenyl analog) .

- Mass spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 209.1) .

Advanced: How do substitution patterns at the 3-position influence the compound’s biological activity?

Answer:

Structure-activity relationship (SAR) studies highlight that substituents at the 3-position modulate binding affinity and pharmacokinetics. Key findings include:

Advanced studies use molecular docking to predict interactions with target proteins (e.g., cyclooxygenase isoforms) .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Answer:

Contradictions often arise from:

- Assay variability: Differences in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. native proteins) .

- Compound purity: Impurities >5% can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Structural analogs: Misidentification of analogs (e.g., 3-methyl vs. 3-isopropyl derivatives) may cause inconsistencies. Cross-reference CAS numbers (e.g., 1956331-97-7 for 3-methyl) .

Advanced: What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Answer:

- Pro-drug approaches: Esterification of the carboxylic acid group (e.g., ethyl esters) enhances oral bioavailability .

- Isotopic labeling: C-labeled analogs track metabolic pathways and identify vulnerable sites (e.g., hepatic oxidation at C-6) .

- Co-crystallization: Stabilizes the compound in active conformations, as seen with indazole-carboxylic acid co-crystals and kinase targets .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS: Detects ng/mL concentrations in plasma using MRM transitions (e.g., m/z 209→165) .

- UV-Vis spectroscopy: Quantifies purity in synthetic batches (λ ~270 nm) .

- Ion chromatography: Monitors carboxylate anion stability under physiological pH .

Advanced: How does stereochemistry at the 5-position affect its pharmacological profile?

Answer:

The (R)-enantiomer typically shows higher activity than (S) in enzyme assays. For example:

- (R)-configuration: Binds selectively to G-protein-coupled receptors (GPCRs) with K ~50 nM .

- (S)-configuration: 10-fold lower affinity due to steric clashes in the binding pocket .

Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing .

Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

Answer:

- DFT calculations: Model transition states for cyclization steps (e.g., activation energy ~25 kcal/mol) .

- Retrosynthetic software (e.g., Chematica): Proposes routes using available building blocks (e.g., phenylhydrazine + substituted cyclohexanones) .

- Machine learning: Predicts yields based on solvent polarity and catalyst loading (R >0.85 in training sets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.